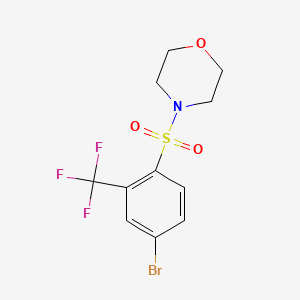

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

概要

説明

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O2S . It has an average mass of 323.515 Da and a Monoisotopic mass of 321.867767 Da .

Synthesis Analysis

While specific synthesis methods for “4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine” are not available, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize related compounds such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Molecular Structure Analysis

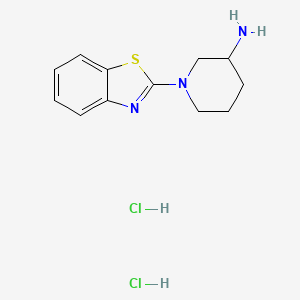

The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group .

Physical And Chemical Properties Analysis

The compound “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It also has certain molecular properties such as a molar refractivity of 53.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 175.8±3.0 cm3 .

科学的研究の応用

Chemical Applications in Fruits and Juices

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine, as a derivative of morpholine, finds application in preserving the freshness of fruits. Morpholine is used as an emulsifier in wax coatings for fruits to protect them from insects and fungal contamination. Studies have analyzed morpholine concentrations in fruits and juices, assessing dietary exposure among populations. For instance, in a study conducted in China, the dietary exposure to morpholine residues from fruits and juices for general consumers and children was found to be lower than the acceptable daily intake, suggesting no significant health concerns (Cao et al., 2019).

Dental Applications

Morpholine derivatives have also been investigated for their potential benefits in oral hygiene. Delmopinol, a morpholinoethanol derivative, has been shown effective in inhibiting plaque and gingivitis in mouth rinses. In a 6-month home use study, delmopinol rinses alongside normal tooth cleaning resulted in considerable improvements in oral hygiene and gingival health, with some significant differences in favor of delmopinol compared to placebo for gingivitis and plaque (Claydon et al., 1996).

Medical Applications

The compound's analogues are also explored for their therapeutic potential in treating various medical conditions. For example, CV 205-502, a tricyclic benzoquinoline that stimulates mainly D2 receptors, has been studied for its efficacy in reducing the size of hormonally silent pituitary tumors. Treatment with CV 205-502 resulted in a significant reduction in tumor size, suggesting its potential in medical therapies for certain types of tumors (Hedner & Valdemarsson, 1989).

Pharmaceutical Metabolism and Safety

In pharmaceutical research, understanding the metabolism and safety profile of morpholine derivatives is crucial. For instance, studies on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, have provided insights into its elimination pathways, circulating components, and potential therapeutic applications (Renzulli et al., 2011).

特性

IUPAC Name |

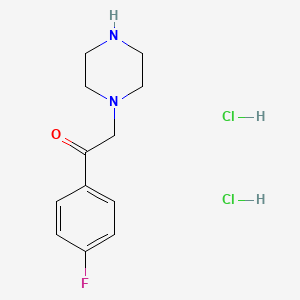

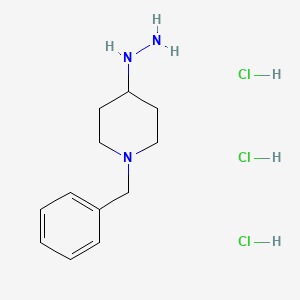

4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTAAKWVHBMKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)